molecular formula C10H12N2O2 B12946704 Methyl 5-(azetidin-3-yl)picolinate

Methyl 5-(azetidin-3-yl)picolinate

Cat. No.: B12946704
M. Wt: 192.21 g/mol
InChI Key: FORZQCLCELUUON-UHFFFAOYSA-N
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Description

Methyl 5-(azetidin-3-yl)picolinate is a chemical compound that belongs to the class of picolinic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(azetidin-3-yl)picolinate typically involves the formation of the azetidine ring followed by its attachment to the picolinate moiety. One common method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(azetidin-3-yl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(azetidin-3-yl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, similar picolinate compounds have been shown to interact with auxin-signaling F-box proteins, leading to the inhibition of plant growth . The exact molecular pathways and targets for this compound would depend on its specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(azetidin-3-yl)picolinate is unique due to its combination of the picolinate moiety and the azetidine ring This structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-(azetidin-3-yl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7(6-12-9)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3

InChI Key

FORZQCLCELUUON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2CNC2

Origin of Product

United States

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